molecular formula C21H22ClN3O2 B1217940 UH-AH 37

UH-AH 37

Cat. No.: B1217940
M. Wt: 383.9 g/mol
InChI Key: UFJWXHOFKIGIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UH-AH 37 is a synthetic organic compound known for its role as a muscarinic antagonist. It is chemically identified as 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo[b,e][1,4]diazepine-11-one hydrochloride. This compound has been extensively studied for its selectivity and affinity towards various muscarinic receptor subtypes, making it a valuable tool in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UH-AH 37 involves multiple steps, starting with the preparation of the core dibenzo[b,e][1,4]diazepine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

UH-AH 37 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the acetyl and piperidinyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

UH-AH 37 has a wide range of applications in scientific research:

Mechanism of Action

UH-AH 37 exerts its effects by competitively binding to muscarinic receptors, thereby blocking the action of acetylcholine. This inhibition prevents the activation of G-proteins and subsequent intracellular signaling pathways. The compound shows high affinity for M1 and M3 muscarinic receptors, with lower affinity for M2 receptors .

Comparison with Similar Compounds

Similar Compounds

    Pirenzepine: Another muscarinic antagonist with a similar structure but different selectivity profile.

    Atropine: A well-known muscarinic antagonist with broader receptor affinity.

    AF-DX 116: A selective M2 receptor antagonist

Uniqueness

UH-AH 37 is unique due to its pronounced selectivity for M1 and M3 receptors, making it a valuable tool for distinguishing between different muscarinic receptor subtypes. Its high affinity and selectivity profile set it apart from other muscarinic antagonists .

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C21H22ClN3O2/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25/h2-8,14H,9-13H2,1H3,(H,23,27)

InChI Key

UFJWXHOFKIGIAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl

Synonyms

6-chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
UH-AH 37
UH-AH-37

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g of (+)-6-Chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl] -11H-dibenzo[b,e][1,4]diazepin-11-one-L-(+)-tart rate were dissolved in water, mixed with potash and extracted with methylene chloride. The extracts were combined and evaporated off several times with ethanol. 3.9 g (95% of theory) of (+)-6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl]-11H-dibenzo[b,e][1,4]diazepin-11-one were obtained.
Name
(+)-6-Chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)-acetyl] -11H-dibenzo[b,e][1,4]diazepin-11-one L-(+)-tart rate
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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